molecular formula C8H10BBrO3 B14023922 (4-Bromo-3-(methoxymethyl)phenyl)boronic acid

(4-Bromo-3-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14023922
M. Wt: 244.88 g/mol
InChI Key: GHKMQUCEAPPXCC-UHFFFAOYSA-N
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Description

(4-Bromo-3-(methoxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a bromo group and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-(methoxymethyl)benzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation

    Aryl Compounds: Formed via protodeboronation

Mechanism of Action

The mechanism of action of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C8H10BBrO3

Molecular Weight

244.88 g/mol

IUPAC Name

[4-bromo-3-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3

InChI Key

GHKMQUCEAPPXCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)COC)(O)O

Origin of Product

United States

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